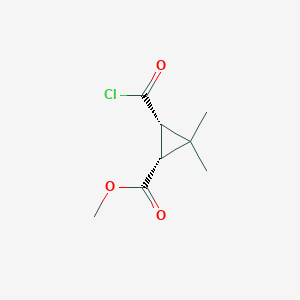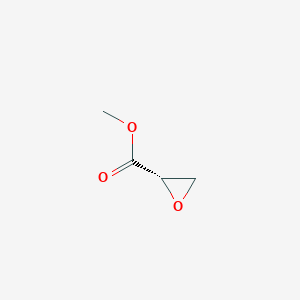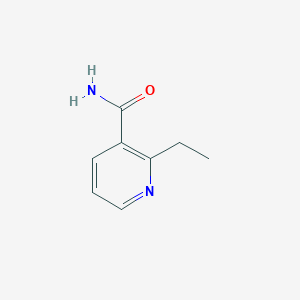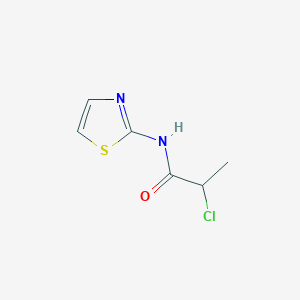
2-chloro-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-chloro-N-(1,3-thiazol-2-yl)propanamide" often involves multiple steps, including the use of bromine as a cyclic reagent and reactions with different electrophiles and bases. For example, the synthesis of bi-heterocyclic propanamides starts from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to a corresponding hydrazide, and then further reacted to achieve the desired compound (Abbasi et al., 2020).
Molecular Structure Analysis
Crystallographic studies play a crucial role in understanding the molecular structure of these compounds. For instance, single crystals suitable for X-ray diffraction have been obtained to determine the crystallographic data of related compounds, revealing details about their molecular geometry and confirming their structure (Liu et al., 2007).
Chemical Reactions and Properties
These compounds often exhibit notable chemical reactions, such as interactions with electrophiles and bases, leading to the formation of various bi-heterocyclic structures. Their chemical properties, including reactivity and stability, are analyzed through spectroscopic techniques, confirming their structures and elucidating their reaction mechanisms (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, such as crystallographic data including space group, cell dimensions, and molecular weight, provide insights into the compound's structure and physical state. These properties are crucial for understanding the material's behavior in different conditions and for its potential application in various fields (Liu et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Antioxidant, Analgesic, Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .
- Methods & Procedures : The specific methods and procedures can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a lab and then tested in vitro or in vivo for their medicinal properties .
- Results & Outcomes : The results have shown that these compounds can have lesser side effects compared to other drug molecules .
-
Antimicrobial Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Some thiazole derivatives have shown prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
- Methods & Procedures : These compounds are typically synthesized in a lab and then tested against various bacterial strains to determine their effectiveness .
- Results & Outcomes : The minimum inhibitory concentration (MIC) was found to be 250 µg/mL .
-
Neuroprotective Applications
- Field : Neurology
- Application Summary : Thiazole derivatives have been found to have neuroprotective properties .
- Methods & Procedures : These compounds are typically synthesized in a lab and then tested in vitro or in vivo for their neuroprotective properties .
- Results & Outcomes : The results have shown that these compounds can help in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
-
Anticancer Applications
- Field : Oncology
- Application Summary : Thiazole derivatives such as tiazofurin have been used in the treatment of cancer .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their anticancer properties .
- Results & Outcomes : The results have shown that these compounds can inhibit the growth of cancer cells .
-
Antifungal Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Thiazole derivatives have shown antifungal properties .
- Methods & Procedures : These compounds are synthesized in a lab and then tested against various fungal strains to determine their effectiveness .
- Results & Outcomes : The results have shown that these compounds can inhibit the growth of fungal cells .
-
Antithrombotic Applications
- Field : Hematology
- Application Summary : Thiazole derivatives have been used as fibrinogen receptor antagonists with antithrombotic activity .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their antithrombotic properties .
- Results & Outcomes : The results have shown that these compounds can prevent blood clot formation .
-
Antiviral Applications
- Field : Virology
- Application Summary : Thiazole derivatives have shown antiviral properties .
- Methods & Procedures : These compounds are synthesized in a lab and then tested against various viral strains to determine their effectiveness .
- Results & Outcomes : The results have shown that these compounds can inhibit the growth of viral cells .
-
Antimalarial Applications
- Field : Parasitology
- Application Summary : Thiazole derivatives have shown antimalarial properties .
- Methods & Procedures : These compounds are synthesized in a lab and then tested against various strains of malaria to determine their effectiveness .
- Results & Outcomes : The results have shown that these compounds can inhibit the growth of malaria parasites .
-
Antihypertensive Applications
- Field : Cardiology
- Application Summary : Thiazole derivatives have shown antihypertensive properties .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their antihypertensive properties .
- Results & Outcomes : The results have shown that these compounds can help in controlling high blood pressure .
-
Antischizophrenia Applications
- Field : Psychiatry
- Application Summary : Thiazole derivatives have shown properties to treat schizophrenia .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their antischizophrenia properties .
- Results & Outcomes : The results have shown that these compounds can help in controlling the symptoms of schizophrenia .
-
Antihypnotic Applications
- Field : Psychiatry
- Application Summary : Thiazole derivatives have shown antihypnotic properties .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their antihypnotic properties .
- Results & Outcomes : The results have shown that these compounds can help in controlling the symptoms of hypnotic disorders .
-
Pain Treatment Applications
- Field : Anesthesiology
- Application Summary : Thiazole derivatives have shown properties to treat pain .
- Methods & Procedures : These compounds are synthesized in a lab and then tested in vitro or in vivo for their pain treatment properties .
- Results & Outcomes : The results have shown that these compounds can help in controlling pain .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGWRKFHOYRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552703 |
Source


|
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide | |
CAS RN |
116200-98-7 |
Source


|
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



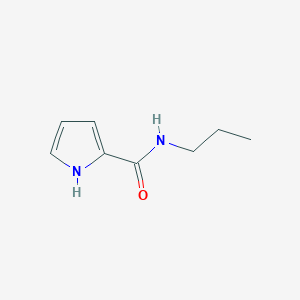
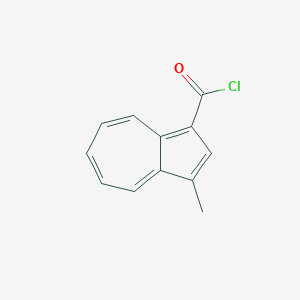

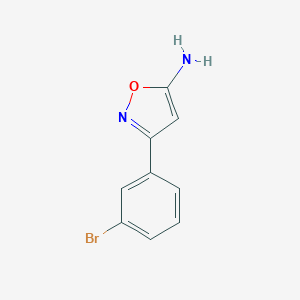
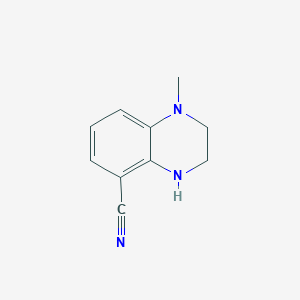
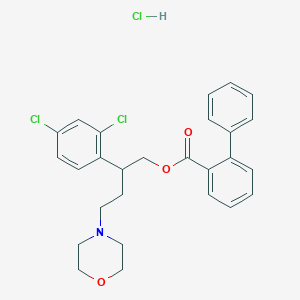
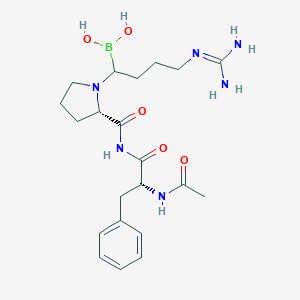
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
